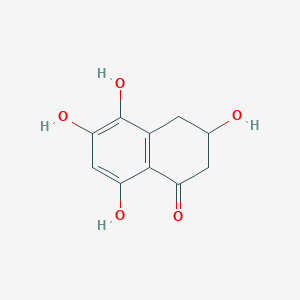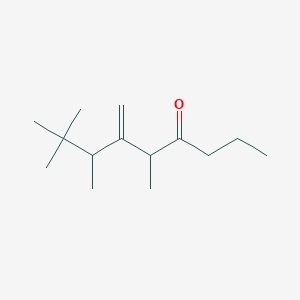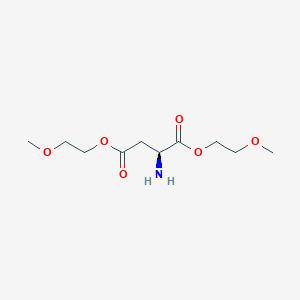
Methyl N-(dimethoxyphosphanyl)benzenecarboximidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(dimethoxyphosphanyl)benzenecarboximidate is an organic compound with the molecular formula C10H14NO3P It is a derivative of benzenecarboximidic acid, where the nitrogen atom is bonded to a dimethoxyphosphanyl group and the carbonyl carbon is bonded to a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl N-(dimethoxyphosphanyl)benzenecarboximidate can be synthesized through several synthetic routes. One common method involves the reaction of benzenecarboximidic acid with dimethoxyphosphanyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-(dimethoxyphosphanyl)benzenecarboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphanyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphanyl compounds. These products can be further utilized in different chemical processes and applications.
Wissenschaftliche Forschungsanwendungen
Methyl N-(dimethoxyphosphanyl)benzenecarboximidate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: The compound can be employed in the study of enzyme mechanisms and protein interactions involving phosphorus-containing groups.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of methyl N-(dimethoxyphosphanyl)benzenecarboximidate involves its interaction with molecular targets through its phosphanyl group. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. Additionally, the dimethoxyphosphanyl group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to methyl N-(dimethoxyphosphanyl)benzenecarboximidate include:
Benzenecarboximidic acid derivatives: Compounds with different substituents on the nitrogen or carbonyl carbon.
Phosphine oxides: Compounds with similar phosphorus-containing functional groups.
Imino ethers: Compounds with similar imine and ether functionalities.
Uniqueness
This compound is unique due to its combination of a benzenecarboximidic acid core with a dimethoxyphosphanyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and catalysis.
Eigenschaften
CAS-Nummer |
83264-54-4 |
|---|---|
Molekularformel |
C10H14NO3P |
Molekulargewicht |
227.20 g/mol |
IUPAC-Name |
methyl N-dimethoxyphosphanylbenzenecarboximidate |
InChI |
InChI=1S/C10H14NO3P/c1-12-10(11-15(13-2)14-3)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI-Schlüssel |
KBCOTCLMMYVXLU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=NP(OC)OC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Phenyl-4H-pyrimido[5,4-d][1,3]oxazine-4,6,8(5H,7H)-trione](/img/structure/B14414791.png)








